molecular formula C11H14N4O3 B2788236 1-(1-Prop-2-enoylpiperidin-4-yl)triazole-4-carboxylic acid CAS No. 2567503-33-5

1-(1-Prop-2-enoylpiperidin-4-yl)triazole-4-carboxylic acid

Cat. No.: B2788236
CAS No.: 2567503-33-5
M. Wt: 250.258
InChI Key: WHFLZAJNHNWYPC-UHFFFAOYSA-N
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Description

1-(1-Prop-2-enoylpiperidin-4-yl)triazole-4-carboxylic acid is a compound that belongs to the class of triazoles, which are known for their versatile chemical properties and potential biological activities. This compound is characterized by its unique structure, which includes a piperidine ring, a triazole ring, and a carboxylic acid group. The presence of these functional groups makes it an interesting subject for various scientific studies and applications.

Preparation Methods

The synthesis of 1-(1-Prop-2-enoylpiperidin-4-yl)triazole-4-carboxylic acid typically involves multiple steps, starting with the preparation of the piperidine derivative. One common method involves the reaction of acryloyl chloride with piperidine to form the acryloylpiperidine intermediate. This intermediate is then reacted with an azide compound to form the triazole ring through a cycloaddition reaction.

Industrial production methods for this compound may involve optimization of reaction conditions to improve yield and purity. This can include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis.

Chemical Reactions Analysis

1-(1-Prop-2-enoylpiperidin-4-yl)triazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can participate in substitution reactions, where functional groups on the triazole or piperidine rings are replaced with other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines .

Scientific Research Applications

1-(1-Prop-2-enoylpiperidin-4-yl)triazole-4-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor or receptor ligand. Its ability to interact with biological molecules makes it a valuable tool for understanding biochemical processes.

    Medicine: The compound is investigated for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities. Its triazole ring is known to enhance the biological activity of many drugs.

    Industry: In industrial applications, the compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of 1-(1-Prop-2-enoylpiperidin-4-yl)triazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form strong hydrogen bonds and coordinate with metal ions, which can inhibit enzyme activity or modulate receptor function. The piperidine ring and carboxylic acid group also contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

1-(1-Prop-2-enoylpiperidin-4-yl)triazole-4-carboxylic acid can be compared with other triazole-containing compounds, such as:

    Fluconazole: An antifungal drug with a triazole ring that inhibits fungal cytochrome P450 enzymes.

    Voriconazole: Another antifungal agent with a similar mechanism of action but with a broader spectrum of activity.

    Trazodone: An antidepressant that contains a triazole ring and acts as a serotonin receptor antagonist and reuptake inhibitor.

The uniqueness of this compound lies in its specific combination of functional groups, which provides a distinct set of chemical and biological properties.

Properties

IUPAC Name

1-(1-prop-2-enoylpiperidin-4-yl)triazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O3/c1-2-10(16)14-5-3-8(4-6-14)15-7-9(11(17)18)12-13-15/h2,7-8H,1,3-6H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHFLZAJNHNWYPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCC(CC1)N2C=C(N=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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